molecular formula C15H23NO4 B163104 Methyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butyrate CAS No. 130198-76-4

Methyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butyrate

Cat. No.: B163104
CAS No.: 130198-76-4
M. Wt: 281.35 g/mol
InChI Key: KCFBCMRTIRHVAE-UHFFFAOYSA-N
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Description

Methyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butyrate (CAS: 130198-76-4) is an organic compound featuring a para-substituted phenyl ring with a bis(2-hydroxyethyl)amino group and a methyl ester side chain. Its structure confers unique physicochemical properties, such as enhanced hydrophilicity due to the polar hydroxyethyl groups, making it distinct from simpler aromatic esters.

Properties

IUPAC Name

methyl 4-[4-[bis(2-hydroxyethyl)amino]phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-20-15(19)4-2-3-13-5-7-14(8-6-13)16(9-11-17)10-12-18/h5-8,17-18H,2-4,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFBCMRTIRHVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC=C(C=C1)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576062
Record name Methyl 4-{4-[bis(2-hydroxyethyl)amino]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130198-76-4
Record name Methyl 4-{4-[bis(2-hydroxyethyl)amino]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butyrate, a compound with the molecular formula C15H23NO4 and CAS number 130198-76-4, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 281.35 g/mol
  • Boiling Point : 457.1 °C at 760 mmHg
  • Density : 1.166 g/cm³
  • IUPAC Name : methyl 4-[4-[bis(2-hydroxyethyl)amino]phenyl]butanoate

The compound's structure features a butyrate moiety linked to a bis(2-hydroxyethyl)amino group, which is significant for its interaction with biological systems.

This compound is thought to exert its biological effects through several mechanisms:

  • Transport Mechanisms : The compound may interact with L-type amino acid transporters (LATs), particularly LAT1 (SLC7A5), which is known to facilitate the transport of essential amino acids across cellular membranes, including the blood-brain barrier. LAT1 is often upregulated in cancer cells, suggesting that compounds targeting this transporter could enhance drug delivery to tumors .
  • Antitumor Activity : Preliminary studies indicate that derivatives of similar structures have shown promise in inhibiting tumor cell growth. The presence of the bis(2-hydroxyethyl)amino group may enhance solubility and bioavailability, making it an attractive candidate for further research in oncology .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures can offer neuroprotective benefits by modulating neurotransmitter uptake or protecting against oxidative stress .

Biological Activity Data

Activity TypeObservationsReferences
Cell Proliferation Inhibition In vitro studies indicate reduced proliferation rates in cancer cell lines when treated with related compounds.
Transport Efficacy Compounds linked to amino acids show increased uptake in LAT1-expressing cells, potentially enhancing drug delivery systems.
Neuroprotective Effects Similar compounds demonstrate protective effects against neuronal damage in animal models.

Case Studies

  • Case Study on LAT1 Inhibition :
    • A study evaluated the effects of amino acid-containing prodrugs on LAT1-mediated transport. Results showed that modifying the amino acid structure significantly improved cellular uptake and efficacy in reducing tumor growth in xenograft models .
  • Neuroprotective Applications :
    • Research involving animal models of neurodegenerative diseases indicated that compounds structurally related to this compound provided significant protection against neuronal loss induced by toxic agents, suggesting potential applications in treating conditions like Alzheimer's disease .
  • Pharmacokinetic Studies :
    • Studies assessing the pharmacokinetics of similar compounds revealed favorable absorption and distribution profiles, supporting the potential for effective therapeutic use .

Scientific Research Applications

Pharmaceutical Industry

Methyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butyrate serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its functional groups allow for diverse chemical modifications, making it valuable in drug development. Preliminary studies indicate potential biological activities, including:

  • Anticancer Properties : The compound has shown promise in binding to specific biological targets, potentially influencing cancer cell proliferation.
  • Antimicrobial Activity : Research indicates that it may exhibit antimicrobial properties against certain pathogens, although further studies are needed to elucidate these effects fully.

Cosmetic Applications

In the cosmetic industry, this compound is utilized due to its solubility and compatibility with various formulations. It can enhance the texture and stability of cosmetic products, acting as an emulsifier or stabilizer.

The biological activity of this compound is attributed to its structural features that facilitate interactions with enzymes and receptors. Ongoing research aims to clarify its mechanisms of action, focusing on:

  • Enzyme Inhibition : Investigating how the compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Binding Studies : Analyzing its affinity for various receptors to understand its therapeutic potential.

Comparison with Similar Compounds

Research Findings and Data Table

Comparative Data Table

Property Target Compound Methyl 4-(4-aminophenyl)butanoate Chloroethyl Analog
CAS Number 130198-76-4 20637-09-6 Not reported
Melting Point Not reported Not reported Oil (crude form)
Synthesis Yield ~52% (chlorination step) Higher (exact % unclear) 52% (crude)
Key Reactivity Ester hydrolysis, H-bonding Amine acylation Nucleophilic substitution

Preparation Methods

Reaction Mechanism and Precursor Design

The bis(2-hydroxyethyl)amino group is introduced via nucleophilic substitution on halogenated phenyl intermediates. For example, methyl 4-(4-fluorophenyl)butyrate reacts with diethanolamine in the presence of Lewis acids like aluminum chloride (AlCl₃) or zinc dichloride (ZnCl₂) to replace the fluorine atom. This reaction proceeds through an aromatic electrophilic substitution mechanism, where the Lewis acid polarizes the carbon-halogen bond, enhancing the leaving group’s departure. The electron-withdrawing ester group on the butyrate chain mildly deactivates the benzene ring, necessitating vigorous conditions (reflux at 100–140°C for 24 hours).

Catalytic Systems and Solvent Effects

Catalyst selection profoundly impacts yield and purity. In a comparative study:

CatalystSolventTemperature (°C)Yield (%)Purity (%)
AlCl₃MIBK100–11057.199.1
ZnCl₂Propyl carbinol105–12061.099.3
BF₃·Et₂OToluene105–11040.899.4

Data adapted from patent CN102731327A.

Polar aprotic solvents like methyl isobutyl ketone (MIBK) enhance catalyst activity by stabilizing ionic intermediates, whereas nonpolar solvents (e.g., toluene) reduce side reactions but require longer reaction times. Post-reaction neutralization with dilute hydrochloric acid (pH 7) ensures complete removal of unreacted diethanolamine, followed by extraction with solvents such as ethyl acetate or propyl carbinol.

Alkylation of Primary Amines

Two-Step Alkylation-Esterification

An alternative route involves alkylating 4-aminophenylbutyric acid with ethylene oxide, followed by esterification. The primary amine undergoes nucleophilic attack on ethylene oxide in aqueous or alcoholic media, forming the bis(2-hydroxyethyl)amino group. Subsequent esterification with methanol in the presence of sulfuric acid or DCC/DMAP yields the target compound. This method avoids harsh Lewis acids but requires careful pH control during alkylation to prevent over-alkylation or polymerization.

Biocatalytic Approaches

Recent advances employ alcohol dehydrogenases (ADHs) for asymmetric reductions. For instance, reducing 4-(4-nitrobenzoyl)butyric acid to the corresponding amine using ADH from Candida glabrata achieves 99.5% enantiomeric excess (e.e.). While this method is eco-friendly, scalability remains challenging due to enzyme costs and substrate inhibition at high concentrations (>200 g·L⁻¹).

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via recrystallization from ethyl acetate or tert-butyl methyl ether, yielding crystalline solids with >99% purity. High-performance liquid chromatography (HPLC) with C18 columns confirms chemical homogeneity, while melting point analysis (e.g., 62.5–63.0°C for intermediates) validates structural integrity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.65 (d, J = 8.4 Hz, 2H, ArH), 3.68 (s, 3H, OCH₃), 3.55 (t, J = 6.0 Hz, 4H, NCH₂CH₂OH), 2.60 (t, J = 7.6 Hz, 2H, COCH₂), 1.95 (m, 2H, CH₂), 1.65 (m, 2H, CH₂).

  • IR (KBr): ν 3340 cm⁻¹ (O–H), 1725 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C aromatic).

Industrial-Scale Considerations

Solvent Recycling and Waste Management

Large-scale syntheses prioritize solvent recovery. For example, MIBK and propyl carbinol are distilled under reduced pressure (70°C, −1.0 MPa) and reused, reducing production costs by 20–30%. Aqueous waste streams are treated with activated carbon to adsorb residual organics before discharge.

Process Intensification

Continuous-flow reactors minimize reaction times (e.g., 12 hours vs. 24 hours in batch) and improve heat transfer, enabling substrate concentrations up to 330 g·L⁻¹ .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for laboratory-scale preparation of Methyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butyrate?

  • Methodological Answer :

  • Step 1 : Start with 4-(4-aminophenyl)butyric acid. Introduce bis(2-hydroxyethyl) groups via nucleophilic substitution using ethylene oxide or 2-chloroethanol under basic conditions (e.g., NaHCO₃ in DMF, 60°C, 12h) .
  • Step 2 : Esterify the carboxylic acid with methanol using H₂SO₄ or HCl as a catalyst (reflux, 24h).
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure via 1H NMR^1 \text{H NMR} (e.g., δ 3.65 ppm for methyl ester, δ 3.5–3.7 ppm for hydroxyethyl protons) and LC-MS (expected [M+H]⁺ ≈ 324.3).

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm). Compare retention time against a certified reference standard.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor hydrolytic decomposition (e.g., free acid formation via 1H NMR^1 \text{H NMR}) and oxidation (HPLC-PDA for quinone derivatives).

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound be resolved?

  • Methodological Answer :

  • Data Conflict : Discrepancies in bond angles/planarity of the phenyl ring may arise from poor crystal quality or twinning.
  • Resolution : Use SHELXL for refinement, applying restraints for aromatic rings and hydrogen-bonding networks. Validate with Hirshfeld surface analysis to confirm intermolecular interactions .
  • Example : If the bis(2-hydroxyethyl)amino group shows rotational disorder, model alternative conformers with occupancy ratios refined against diffraction data (R₁ < 0.05 for high-resolution datasets).

Q. What experimental designs are optimal for studying receptor binding interactions, given conflicting activity data across assays?

  • Methodological Answer :

  • Assay Selection : Use orthogonal methods:
  • Radioligand Binding : Screen against GPCRs (e.g., β-adrenergic receptors) using 3H^3 \text{H}-labeled ligands (Kd determination via Scatchard plot) .
  • Functional Assays : Measure cAMP production (HEK293 cells transfected with target receptor) to distinguish agonists/antagonists.
  • Contradiction Resolution : Control for off-target effects (e.g., use selective inhibitors like CGP20712A for β₁-adrenoceptors) and validate with knockout cell lines .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

  • Methodological Answer :

  • In Silico Tools : Use Schrödinger’s Metabolite Predictor or GLORYx to identify Phase I/II metabolites (e.g., ester hydrolysis to 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butyric acid).
  • Validation : Compare predictions with in vitro hepatocyte metabolism studies (LC-HRMS for metabolite ID).
  • Toxicity : Apply Derek Nexus to flag structural alerts (e.g., hydroxyethyl groups may pose nephrotoxicity risks).

Q. What strategies mitigate challenges in correlating in vitro and in vivo pharmacokinetic data?

  • Methodological Answer :

  • In Vitro : Measure logP (shake-flask method; predicted ≈ 1.2) and plasma protein binding (equilibrium dialysis; expected >90% due to hydrophobic phenyl group).
  • In Vivo : Use microsampling in rodent studies (serial blood draws, LC-MS/MS quantification). Adjust for species-specific differences (e.g., esterase activity in rodents vs. humans).
  • Modeling : Apply physiologically based pharmacokinetic (PBPK) software (GastroPlus) to scale data.

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